
2,3-Diamino-5-bromopyridine
Overview
Description
2,3-Diamino-5-bromopyridine is a chemical compound with the molecular formula C5H6BrN3. It appears as a light yellow to purple or light brown powder and is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of bromine and amino groups, which make it highly reactive and versatile for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diamino-5-bromopyridine can be synthesized from 2-amino-3-nitro-5-bromopyridine through a reduction process using stannous chloride . The detailed synthetic route involves dissolving 2-amino-3-nitro-5-bromopyridine in a mixture of phosphoric acid and ethanol, followed by the addition of saturated hydrochloric acid ethanol solution, concentrated hydrochloric acid, and 10% Raney-Nickel . The mixture is then subjected to high pressure and temperature conditions to complete the reduction reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-bromopyridine undergoes various types of chemical reactions, including:
Reduction: Conversion of nitro groups to amino groups using reducing agents like stannous chloride.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Stannous chloride is commonly used for the reduction of nitro groups.
Solvents: Ethanol and phosphoric acid are used as solvents in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as 6-bromoimidazo[b]pyridine and 11-bromopyrido[2’,3’:5,6]pyrazino[2,3-f][1,10]phenanthroline .
Scientific Research Applications
Synthesis Pathways
DABP can be synthesized through various methods, including:
- Bromination of 2,3-diaminopyridine : A common approach involves the bromination of 2,3-diaminopyridine to introduce the bromine atom at the 5-position.
- Sequential reactions : DABP can also be synthesized via a series of reactions involving nitration and reduction processes that yield derivatives with enhanced biological activity .
Medicinal Chemistry
DABP has been explored for its potential as an antitumor agent. Studies have shown that derivatives of DABP exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. For instance, phenyl-4-azabenzimidazole derivatives synthesized from DABP demonstrated IC50 values indicating promising anticancer activity .
Antimicrobial Activity
Research indicates that DABP and its derivatives possess notable activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). Compounds derived from DABP have shown varying degrees of effectiveness, with some achieving over 70% inhibition of parasite viability at specific concentrations .
Fluorescent Biosensors
DABP has been utilized in the development of fluorescent biosensors for detecting bilirubin levels in human biofluids. A novel platform based on DABP exhibited high sensitivity and selectivity for bilirubin, which is crucial for diagnosing jaundice .
Compound Name | Target Organism | IC50 (µM) | % Viability |
---|---|---|---|
5-Bromo-2,3-bis-(2-hydroxybenzylimino)pyridine | T. brucei | 43 | 7% |
Phenyl-4-azabenzimidazole | HeLa Cells | Varies | 53%-109% |
DABP Derivative | P. falciparum | Varies | 32%-35% |
Table 2: Synthesis Methods for DABP
Synthesis Method | Description |
---|---|
Bromination | Direct bromination of 2,3-diaminopyridine |
Nitration followed by reduction | Sequential reactions yielding functional derivatives |
Case Studies
- Anticancer Studies : A study assessed the cytotoxicity of various DABP derivatives against HeLa cells using a resazurin-based assay. The results indicated that several compounds significantly reduced cell viability, showcasing their potential as anticancer agents .
- Antimicrobial Efficacy : In another research project, the effectiveness of DABP derivatives against T. brucei was evaluated. The most active compounds were identified based on their ability to limit parasite viability to below 20%, highlighting their potential in treating parasitic infections .
- Fluorescent Sensor Development : A novel biosensor utilizing DABP was developed for bilirubin detection. This sensor demonstrated remarkable fluorescence intensity and was effective in clinical diagnostics, representing a significant advancement in analytical chemistry .
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-bromopyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and amino groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of complex molecules with desired biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2,3-diamine: Similar in structure but contains chlorine instead of bromine.
2,3-Diaminopyridine: Lacks the halogen substituent, making it less reactive compared to 2,3-Diamino-5-bromopyridine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Biological Activity
2,3-Diamino-5-bromopyridine (DBP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its potential applications.
- Molecular Formula : CHBrN
- Molecular Weight : 188.03 g/mol
- CAS Number : 38875-53-5
- Appearance : Yellow to brown powder
- Solubility : Soluble in DMSO or methanol
Synthesis
DBP can be synthesized through a multi-step process involving bromination and nitration of pyridine derivatives. For instance, one method involves the sequential reaction of 2-aminopyridine with brominating agents followed by nitration to yield the desired product .
Anticancer Activity
DBP has shown promising anticancer properties in various studies. A notable case involved the synthesis of phenyl-4-azabenzimidazoles derived from DBP, which were tested against HeLa (human cervix adenocarcinoma) cells. The cytotoxicity was assessed using a resazurin-based assay, revealing that several derivatives exhibited significant cytotoxic effects with cell viability ranging from 53% to 109% at a concentration of 20 µM .
Antiparasitic Activity
In addition to its anticancer properties, DBP and its derivatives have demonstrated activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. For example, compounds derived from DBP showed 35% and 32% viability against P. falciparum at 20 µM, indicating potential as antimalarial agents . Furthermore, certain derivatives limited T. brucei viability to as low as 7%, showcasing their effectiveness against trypanosomiasis .
Structure-Activity Relationship (SAR)
The biological activity of DBP is closely related to its structural features. The presence of the bromo substituent on the pyridine ring has been linked to enhanced activity against cancer and parasitic cells. Studies have indicated that modifications in the phenyl substitution patterns significantly affect the cytotoxicity and selectivity of the compounds derived from DBP .
Case Studies
-
Cytotoxicity Against HeLa Cells :
- Objective : To evaluate the cytotoxic effects of DBP derivatives.
- Method : Resazurin-based assay.
- Results : Viability ranged from 53% to 109% at a concentration of 20 µM for various derivatives.
- : Certain derivatives exhibit significant anticancer potential.
-
Activity Against Protozoan Parasites :
- Objective : Assess the efficacy of DBP derivatives against P. falciparum and T. brucei.
- Method : Bioassays conducted at 20 µM.
- Results : Compounds showed promising activity with viability percentages indicating effective inhibition.
- : DBP derivatives could serve as leads for developing new antiparasitic drugs.
Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Concentration (µM) | Viability (%) | Notes |
---|---|---|---|---|
Cytotoxicity | HeLa Cells | 20 | 53 - 109 | Significant variability among derivatives |
Antimalarial | Plasmodium falciparum | 20 | 32 - 35 | Promising leads for antimalarial agents |
Antitrypanosomal | Trypanosoma brucei | 20 | ≤7 | High efficacy observed |
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for 2,3-diamino-5-bromopyridine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via catalytic hydrogenation of 2-amino-5-bromo-3-nitropyridine using reduced iron in ethanol/water with HCl as a catalyst. Key parameters include heating on a steam bath (1 hour) and recrystallization from water with activated carbon. Yield ranges from 69–76% .
- Critical Data :
- Starting material: 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2).
- Final product: Melting point 163°C, confirmed by recrystallization .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Melting Point Analysis : Compare observed mp (160–165°C) with literature values (e.g., 163°C) .
- Spectroscopic Techniques : Use -NMR to confirm amino group signals (δ 5.8–6.2 ppm for aromatic protons; δ 3.5–4.0 ppm for NH groups) .
- Elemental Analysis : Validate Br content (~42.5%) via combustion analysis .
Q. What purification strategies are recommended for removing iron residues during synthesis?
- Methodology : Post-reaction, filter the mixture to remove iron particles, followed by hot ethanol washes. Recrystallize the filtrate with activated carbon to adsorb impurities. Final purity >98% is achievable via this protocol .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The bromine atom at position 5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, react with arylboronic acids using Pd catalysts (e.g., Pd(PPh)) in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
- Data Contradiction Note : Some studies report lower yields (<50%) due to steric hindrance from adjacent amino groups. Optimize ligand choice (e.g., XPhos) to improve efficiency .
Q. What strategies resolve contradictions in reported melting points (160–165°C vs. 163°C) for this compound?
- Methodology : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase). Discrepancies often arise from:
- Residual solvents (e.g., ethanol) lowering observed mp.
- Polymorphic forms: Recrystallize from alternative solvents (e.g., methanol vs. water) to test for polymorphism .
Q. How can catalytic hydrogenation conditions be optimized to minimize dehalogenation side reactions?
- Methodology : Use Pd/SrCO catalysts under mild H pressure (1–2 atm) in NaOH solution. Avoid prolonged reaction times (>2 hours), which increase Br loss. Monitor by LC-MS for debrominated byproducts (m/z 109 vs. 188 for intact Br) .
Q. What are the challenges in functionalizing the 2,3-diamino groups without bromine displacement?
- Methodology : Protect amino groups via acetylation (acetic anhydride/pyridine) before further reactions. For example, acetylation at 0°C yields 2,3-diacetamido-5-bromopyridine (mp 242–244°C), confirmed by IR (amide C=O stretch at 1650 cm) .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
- Methodology : Store in anhydrous ethanol at 4°C under inert gas. Aqueous solutions at pH <5 or >9 degrade via hydrolysis (t <72 hours). Stability tests via UV-Vis (λ 275 nm) show <5% degradation over 6 months in ethanol .
Analytical and Data-Driven Questions
Q. How can researchers reconcile discrepancies in spectroscopic data across literature sources?
- Methodology : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) and validate using in-house standards. For example, conflicting -NMR signals for C-5 (δ 120–125 ppm) may arise from solvent effects (DMSO-d vs. CDCl) .
Q. What computational tools predict the electronic properties of this compound for materials science applications?
Properties
IUPAC Name |
5-bromopyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMYJUKFJPNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192129 | |
Record name | 5-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-53-5 | |
Record name | 2,3-Diamino-5-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38875-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyridine-2,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOPYRIDINE-2,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8NFO6O1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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